![molecular formula C11H11FN2O2 B555196 4-Fluoro-DL-tryptophan CAS No. 25631-05-4](/img/structure/B555196.png)
4-Fluoro-DL-tryptophan
Overview
Description
4-Fluoro-DL-tryptophan (4-F-TRP) is used to label bacterial arginyl-tRNA synthetases for conformational analysis and to label myoglobins and hemoglobins for NMR spectra analysis .
Synthesis Analysis
Enzymatic synthesis of fluorinated compounds like this compound involves two main strategies: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis
The molecular formula of this compound is C11H11FN2O2. It has an average mass of 222.216 Da and a monoisotopic mass of 222.080460 Da .Chemical Reactions Analysis
This compound is used to label bacterial arginyl-tRNA synthetases for conformational analysis and to label myoglobins and hemoglobins for NMR spectra analysis . More detailed chemical reactions analysis would require specific experimental data.Physical And Chemical Properties Analysis
This compound is a crystalline compound. It is suitable for NMR techniques and is stored at -20°C . More detailed physical and chemical properties would require specific experimental data.Scientific Research Applications
1. Structural and Dynamic Studies of Biomacromolecules
5-Fluoro-dl-tryptophan (5F-Trp) is utilized as a sensitive probe for investigating the orientation and dynamics of biomacromolecules in situ. This is achieved through the determination of the (19)F NMR chemical shielding tensor and crystal structure of 5F-Trp, enabling a novel approach to analyze single-crystal NMR data without determining crystal orientations (Zhao, Devries, McDonald, & Sykes, 2007).
2. Protein-Related Research and Förster Resonance Energy Transfer Techniques
Tryptophan fluorescence, with its sensitivity to the local environment, is applied in protein-related research, particularly using label-free Förster Resonance Energy Transfer (FRET) techniques. This application is significant due to tryptophan's intrinsic fluorescence properties (Ghisaidoobe & Chung, 2014).
3. Raman Line-Shape Analysis in Tryptophan
Tryptophan is employed as an intrinsic fluorophore for the study of protein structure and dynamics. Through Raman line-shape analysis, the ultrafast dynamics and reorganization energies of tryptophan in water are measured, providing insights into the solvation dynamics and structural changes upon photoexcitation (Milán‐Garcés, Kaptan, & Puranik, 2013).
4. Novel Spectral Classes of Proteins
Research on the genetic reprogramming of natural protein translational machinery to introduce non-coded tryptophan analogues and surrogates into proteins is a burgeoning area. This approach enables the design of proteins with tailored spectral properties, particularly for fluorescent proteins (Budisa & Pal, 2004).
5. Biosynthesis Studies in Alkaloids
Tryptophan's role in the biosynthesis of novel Penicillium metabolites, communesins A and B, is demonstrated through isotopic labeling techniques. This research highlights the significance of tryptophan in natural biosynthesis pathways (Wigley, Mantle, & Perry, 2006).
6. Development of Blue Fluorescent Amino Acid
A tryptophan analog, 4-cyanotryptophan, has been developed for use in biological spectroscopy and microscopy. This advancement provides a small-sized fluorophore with unique photophysical properties, broadening the scope for in vitro and in vivo protein studies (Hilaire, Ahmed, Lin, Jo, DeGrado, & Gai, 2017).
7. Tumor Imaging with Fluoroethoxy Tryptophan Analogues
Fluoroethoxy tryptophan analogues have been synthesized and evaluated for tumor imaging with positron emission tomography (PET). These studies highlight the potential of fluorinated tryptophan derivatives as novel PET tumor imaging agents (Chiotellis et al., 2014).
8. Study of Protein-Lipid Interactions
Tryptophan fluorescence is utilized to quantify protein-lipid interactions. This application is essential for understanding the interaction dynamics of tryptophan-containing peptides or proteins with lipid vesicles (Kraft, Garrido, Leiva-Vega, & Romero, 2009).
9. Ex Vivo Analysis of Tryptophan Metabolism
6-Fluorotryptophan is used for detecting tryptophan metabolites in tissue samples via 19F NMR, providing a strategy for monitoring amino acid metabolism and understanding the factors that affect tryptophan metabolism (Tombari et al., 2019).
Mechanism of Action
Target of Action
4-Fluoro-DL-tryptophan (4-F-TRP) is primarily used to label bacterial arginyl-tRNA synthetases for conformational analysis . It also labels myoglobins and hemoglobins for NMR spectra analysis . Arginyl-tRNA synthetases are enzymes that play a crucial role in protein synthesis, specifically in the ligation of arginine to its corresponding tRNA .
Mode of Action
It is known that the compound is used to label specific proteins, which suggests that it may interact with these proteins in a way that allows for their identification and analysis .
Biochemical Pathways
It is used in the study of the enzymatic synthesis of fluorinated compounds . Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials .
Result of Action
The primary result of this compound’s action is the labeling of bacterial arginyl-tRNA synthetases, myoglobins, and hemoglobins . This labeling allows for the conformational analysis of these proteins, providing valuable insights into their structure and function .
Action Environment
Like all chemical compounds, its stability and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
properties
IUPAC Name |
2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBQMEYEKKWIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275961 | |
Record name | 4-Fluoro-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25631-17-8, 25631-05-4 | |
Record name | 4-Fluorotryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025631178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-D,L-tryptophan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluoro-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25631-05-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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